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molecular formula C10H7BrF2N2O B8590077 5-Bromo-2-(difluoromethoxy)-7-methylquinoxaline

5-Bromo-2-(difluoromethoxy)-7-methylquinoxaline

Cat. No. B8590077
M. Wt: 289.08 g/mol
InChI Key: WNGUAQWTYCQLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05491126

Procedure details

To a suspension of 5.0 g (20.9 mmol) of the above isomer mixture of 8-bromo-2-hydroxy-6-methylquinoxaline and 8-bromo-3-hydroxy-6-methylquinoxaline (prepared as in Example 3) and 9.0 g(27.1 mmol) of tetra-n-butylammonium bromide stirring in 150 ml of dioxane,20 g (250.0 mmol) of 50% aqueous sodium hydroxide were added. The reaction mixture was placed under an atmosphere of chlorodifluoromethane (Freon22*)whereby slight pressure was maintained by having a balloon over the reaction flask. A slow exotherm occurred and the mixture stirred 4 h. Excess water and 300 ml of diethyl ether were added. The separated organicextract was washed with water, brine, dried over magnesium sulfate, and evaporated in vacuo to give an oil residue which quickly solidified. Hexane was added, the mixture stirred several minutes, and filtered to give 3.1 g of 8-bromo-3-difluoromethoxy-6-methylquinoxaline. Evaporating the filtrate gave 2.5 g of a crude isomer mixture of 8-bromo-2-difluoromethoxy-6-methylquinoxaline and 8-bromo-3-difluoromethoxy-6-methylquinoxaline.
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
above isomer mixture
Quantity
5 g
Type
reactant
Reaction Step Two
Name
8-bromo-2-hydroxy-6-methylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1C=C(C)C=C2C=1N=C(O)C=N2.[Br:14][C:15]1[CH:16]=[C:17]([CH3:26])[CH:18]=[C:19]2[C:24]=1[N:23]=[CH:22][C:21]([OH:25])=[N:20]2.[OH-].[Na+].[CH:29](Cl)([F:31])[F:30]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCOCC1.CCCCCC.C(OCC)C.O>[Br:14][C:15]1[CH:16]=[C:17]([CH3:26])[CH:18]=[C:19]2[C:24]=1[N:23]=[CH:22][C:21]([O:25][CH:29]([F:31])[F:30])=[N:20]2 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
above isomer mixture
Quantity
5 g
Type
reactant
Smiles
Name
8-bromo-2-hydroxy-6-methylquinoxaline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C2N=CC(=NC12)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C2N=C(C=NC12)O)C
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
WASH
Type
WASH
Details
The separated organicextract was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil residue which
STIRRING
Type
STIRRING
Details
the mixture stirred several minutes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=C2N=C(C=NC12)OC(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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